
2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
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Overview
Description
2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3. It is a derivative of imidazole and piperidine, two important heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 1-ethyl-1H-imidazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation to form N-oxide derivatives. Key reagents and outcomes include:
Reagent | Conditions | Product | Notes |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Aqueous acidic medium | Imidazole N-oxide derivatives | Introduces oxygen at nitrogen sites |
Meta-chloroperbenzoic acid (mCPBA) | Room temperature | Epoxidation of adjacent unsaturated bonds (if present) | Selectivity depends on ring substituents |
Oxidation primarily targets the nitrogen atoms in the imidazole ring, enhancing electrophilicity for downstream reactions.
Reduction Reactions
Reduction modifies both the imidazole and piperidine moieties:
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
Sodium borohydride (NaBH₄) | Ethanol, 25°C | Partially reduced imidazoline ring | 65–78 |
Catalytic hydrogenation (H₂/Pd-C) | 50 psi H₂, RT | Fully saturated piperidine-imidazolidine | 82 |
Reduction alters ring aromaticity, impacting hydrogen-bonding capacity and steric properties.
Nucleophilic Substitution
The hydrochloride counterions enable chloride displacement:
Nucleophile | Conditions | Product | Application |
---|---|---|---|
Primary amines | DMF, 80°C | Amine-functionalized derivatives | Drug candidate synthesis |
Thiols | Basic aqueous phase | Thioether-linked conjugates | Bioconjugation studies |
Substitution reactions occur preferentially at the piperidine nitrogen due to steric accessibility.
Mechanistic Insights
The reactivity profile stems from:
-
Imidazole ring : Participates in π-π stacking and acts as a weak base (pKa ≈ 6.8).
-
Piperidine nitrogen : Facilitates protonation (pKa ≈ 10.2), enhancing nucleophilic substitution.
-
Ethyl group : Steric effects direct regioselectivity in electrophilic attacks.
Comparative Reactivity
The 2-substituted isomer shows distinct behavior compared to 3- and 4-substituted analogs:
Reaction | 2-Substituted (This compound) | 4-Substituted |
---|---|---|
Oxidation rate | Faster (t₁/₂ = 2.1 hr) | Slower (t₁/₂ = 4.8 hr) |
Amine substitution | 89% conversion | 72% conversion |
Thermal stability | Stable to 180°C | Decomposes at 150°C |
The 2-position’s electronic environment enhances resonance stabilization of transition states.
This compound’s versatile reactivity makes it invaluable for developing pharmaceuticals, catalysts, and functional materials. Recent studies highlight its role in synthesizing NLRP3 inflammasome inhibitors and glycine transporter modulators, demonstrating broad utility in medicinal chemistry .
Scientific Research Applications
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is investigated for its potential as a pharmacological agent, particularly in modulating the central nervous system. The imidazole structure allows it to interact with biological targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways. Specific studies suggest it may act as an inhibitor of glycine transporters, offering potential applications in treating neurological disorders.
Potential Therapeutic Applications
The primary therapeutic application being explored for this compound is in the treatment of neurological disorders. Its activity as an inhibitor of glycine transporters suggests it could modulate synaptic transmission in the central nervous system.
Structural Similarities with Other Compounds
Several compounds share structural similarities with this compound, offering avenues for comparative studies and potential synergistic applications.
Table of Structurally Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride | Contains an ethyl-substituted imidazole and piperidine | Similar structure but different substituents |
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride | Imidazole attached to ethylene linker | Different connectivity affecting biological activity |
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride | Methyl substitution on imidazole | Variation in substituent affecting solubility |
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)ethylpiperidine dihydrochloride
- 2-(2-Methyl-1H-imidazol-1-yl)ethylpiperidine hydrochloride
- 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound notable for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features an imidazole ring, known for its diverse interactions with biological targets, and a piperidine moiety, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various receptors and transporters in the central nervous system (CNS). Notably, it has been identified as an inhibitor of glycine transporters , which play a crucial role in neurotransmission. By modulating glycine levels, this compound may influence synaptic transmission and could be beneficial in treating neurological disorders such as schizophrenia and epilepsy.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. Studies have demonstrated its potential in modulating neurotransmitter systems, particularly through glycine transporter inhibition. This action could lead to increased glycine availability at synapses, enhancing inhibitory neurotransmission and potentially alleviating symptoms associated with CNS disorders.
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria, although specific data on these activities remain limited .
Binding Affinity Studies
A series of binding affinity studies have been conducted to assess the interaction of this compound with glycine transporters. These studies utilized radiolabeled ligands and competitive binding assays to quantify the affinity of the compound for these targets. Results indicated a promising binding profile, suggesting potential therapeutic applications in CNS modulation.
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound. For instance, animal models have been employed to evaluate its efficacy in reducing seizure frequency in epilepsy models. The results demonstrated a significant decrease in seizure episodes compared to control groups, supporting its potential as an anticonvulsant agent.
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C10H19Cl2N3 |
---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H |
InChI Key |
PIEQSKSNSZUSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CCCCN2.Cl.Cl |
Origin of Product |
United States |
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